molecular formula C12H15N B2738379 1-Benzyl-3-methylidenepyrrolidine CAS No. 150543-34-3

1-Benzyl-3-methylidenepyrrolidine

Cat. No.: B2738379
CAS No.: 150543-34-3
M. Wt: 173.259
InChI Key: ZTEUQSJVOGPSJP-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylidenepyrrolidine is a pyrrolidine derivative characterized by a benzyl group at the N1 position and a methylidene (CH₂=) substituent at the C3 position of the pyrrolidine ring. The methylidene group introduces a reactive alkene moiety, which distinguishes it from other 3-substituted pyrrolidine analogs.

Properties

IUPAC Name

1-benzyl-3-methylidenepyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEUQSJVOGPSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-methylidenepyrrolidine typically involves the reaction of pyrrolidine with benzyl halides under basic conditions. One common method includes the use of benzyl chloride and pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Benzyl-3-methylidenepyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

1-Benzyl-3-methylidenepyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylidenepyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The methylidene group in this compound provides a site for Diels-Alder or Michael addition reactions, unlike the acetamido or amino substituents, which are more suited for hydrogen bonding .
  • Synthetic Utility : Chloromethyl and mesyloxy groups enable further functionalization via nucleophilic substitution, whereas the methylidene group is ideal for cyclization or polymerization .
  • Biological Relevance: Amino and acetamido derivatives are prevalent in drug discovery due to their interactions with biological targets, as seen in orexin receptor antagonists () .

Research Findings on Structural Analogs

  • Pharmaceutical Applications : 1-Acyl-2-benzylpyrrolidines (e.g., orexin receptor antagonists in ) demonstrate the importance of substituent positioning for receptor binding. For instance, dimethoxybenzyl groups enhance pharmacokinetic properties .
  • Chiral Synthesis: (3R)-(-)-1-Benzyl-3-aminopyrrolidine () is used as a chiral building block in asymmetric catalysis, highlighting the role of stereochemistry in drug efficacy .
  • Material Science : 1-Benzyl-3-pyrrolidone () exhibits thermal stability due to its ketone group, suggesting that methylidene derivatives could be tailored for polymer applications .

Biological Activity

1-Benzyl-3-methylidenepyrrolidine (CAS No. 150543-34-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and pharmacokinetic properties based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl and a methylidene group, contributing to its unique chemical properties. The compound's structure allows for various interactions with biological targets, particularly in the central nervous system.

The primary mechanism of action for this compound involves its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that it acts as an antagonist at this receptor, which is significant in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. The antagonistic activity was confirmed through in vitro studies, demonstrating its selectivity and functional profile.

Receptor Binding Affinity

The binding affinity of this compound to various receptors has been extensively studied. The following table summarizes its binding affinities to key receptors:

Receptor Binding Affinity (pKi) Functional Activity
D3R6.13 ± 0.11Antagonist
M15.69 ± 0.25Antagonist
M3>50 µMNon-selective

The compound exhibits significant selectivity for the D3 receptor compared to M1 and M3 muscarinic receptors, indicating its potential therapeutic applications in treating conditions associated with dopaminergic dysregulation .

Pharmacokinetic Properties

Pharmacokinetic studies reveal important insights into the metabolism and bioavailability of this compound:

  • Cytochrome P450 Isoforms : The compound showed IC50 values greater than 50 µM for most CYP P450 isoforms tested, except for CYP2D6, where it exhibited an IC50 of 0.13 µM, suggesting a potential for drug-drug interactions.
  • Clearance Rates : The hepatic clearance (hCli) was measured at approximately 37 µL/min/mg protein, while renal clearance (rCli) was higher at 73 µL/min/mg protein, indicating a favorable profile for systemic circulation .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Neuropharmacology : Its antagonistic effects on D3 receptors suggest potential use in managing symptoms of schizophrenia and addiction disorders. In vivo models have demonstrated promising results in reducing dopaminergic overactivity .
  • Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects through modulation of serotonin pathways, warranting further investigation into the psychotropic effects of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.